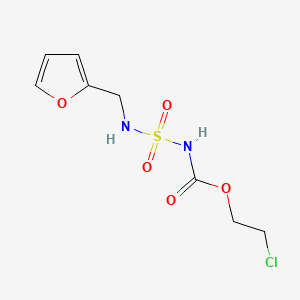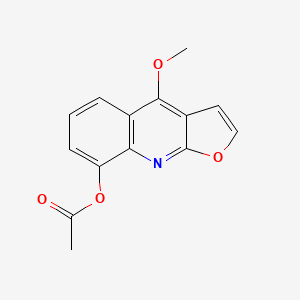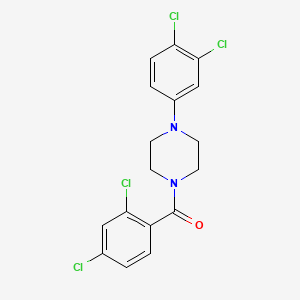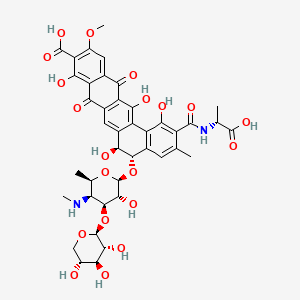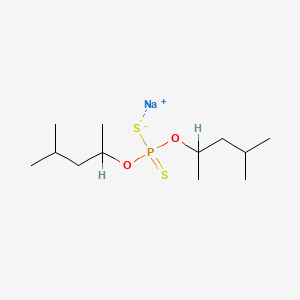
1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt is an organophosphorus compound primarily used as a pesticide. It is effective in controlling pests and diseases on crops such as vegetables, fruits, and cotton by affecting the nervous system of pests, thereby interfering with their growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt typically involves the reaction of 1,3-dimethylbutyl alcohol with phosphorus pentasulfide to form the corresponding phosphorodithioate ester. This ester is then neutralized with sodium hydroxide to produce the sodium salt. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also includes steps for purification and quality control to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted phosphorodithioates.
Scientific Research Applications
1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: Investigated for its effects on the nervous system of pests and its potential use in pest control strategies.
Medicine: Studied for its potential therapeutic effects and as a lead compound for developing new drugs.
Industry: Used in the formulation of pesticides and other agricultural chemicals.
Mechanism of Action
The compound exerts its effects by targeting the nervous system of pests. It inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, a neurotransmitter. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nervous system, which ultimately results in paralysis and death of the pest.
Comparison with Similar Compounds
1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:
Dimethoate: Another organophosphorus pesticide with a similar mode of action but different chemical structure.
Malathion: A widely used organophosphorus pesticide with a broader spectrum of activity.
Chlorpyrifos: An organophosphorus pesticide with a different chemical structure and slightly different mode of action.
These compounds share similarities in their use as pesticides and their mechanism of action but differ in their chemical structures and specific applications.
Properties
CAS No. |
58237-08-4 |
|---|---|
Molecular Formula |
C12H26NaO2PS2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
sodium;bis(4-methylpentan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C12H27O2PS2.Na/c1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h9-12H,7-8H2,1-6H3,(H,16,17);/q;+1/p-1 |
InChI Key |
ZNNCWPIULSATEN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


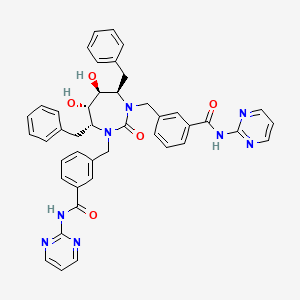
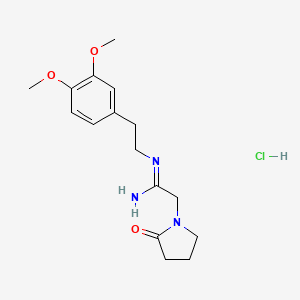
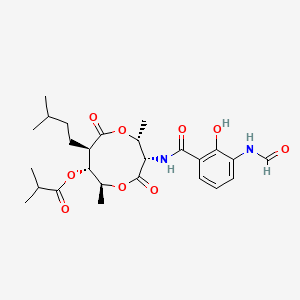
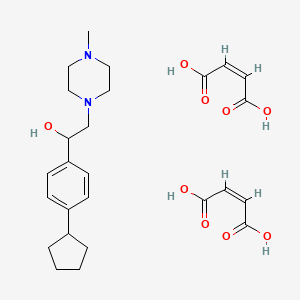
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
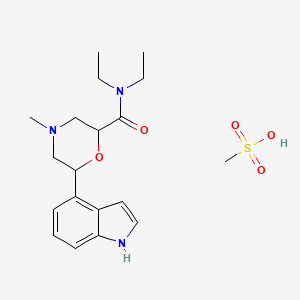
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
